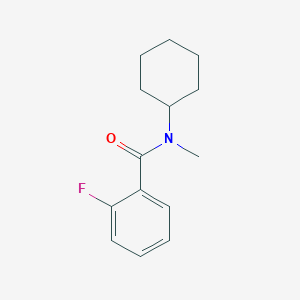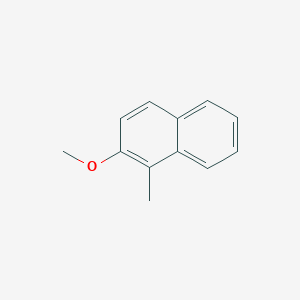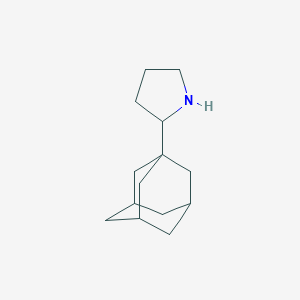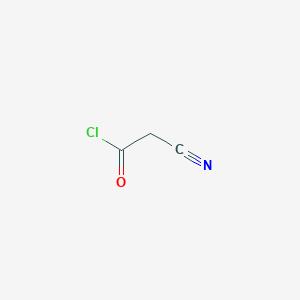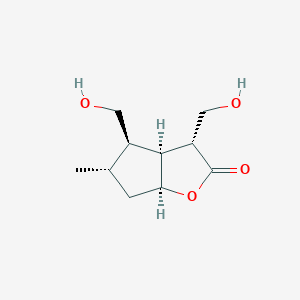
Gelsemiol
描述
Gelsemiol is a naturally occurring organic compound primarily found in the plant Gelsemium elegans. It is known for its neurotrophic factor-potentiating activity, which enhances nerve growth factor-induced axonal elongation in PC12D cells . This compound is a member of the iridoid class of terpenoids and has a molecular formula of C10H16O4 .
作用机制
Target of Action
Gelsemiol, a natural product isolated from the herbs of Verbena littoralis, primarily targets the Nerve Growth Factor (NGF) . NGF is a critical protein that helps in the growth, maintenance, and survival of nerve cells, including the neurons in the brain .
Mode of Action
This compound enhances the action of NGF, particularly in inducing axonal elongation in PC12D cells . This interaction results in a significant increase in the proportion of neurite-bearing cells and an extension of the neurite length .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NGF pathway. This pathway plays a crucial role in the development and function of neurons. By enhancing the action of NGF, this compound promotes the growth and elongation of neurites, which are projections from the neuron cell body and are essential for transmitting signals between these cells .
Pharmacokinetics
Its ability to enhance ngf-induced axonal elongation suggests that it can cross the cell membrane and interact with intracellular targets .
Result of Action
The primary result of this compound’s action is the potentiation of NGF-induced elongation of neurites in PC12D cells . This leads to an increase in the proportion of neurite-bearing cells and an extension of the neurite length, which are critical for the proper functioning of the nervous system .
生化分析
Cellular Effects
Gelsemiol has been shown to influence cell function, particularly in the context of nerve growth. It enhances NGF-induced axonal elongation in PC12D cells , suggesting that it may play a role in neuronal development and regeneration
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable shelf life of up to 3 years when stored as a powder at -20°C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gelsemiol involves a radical cascade process. One notable method includes the treatment of a precursor compound with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), which generates a radical intermediate that undergoes cyclization to form this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis typically involves standard organic synthesis techniques, including radical reactions and cyclization processes.
化学反应分析
Types of Reactions: Gelsemiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction under free radical conditions is a key step in its synthesis.
Cycloaddition: The Diels-Alder reaction is used in its synthesis, where a cyclopentenone undergoes addition to form the this compound structure.
Common Reagents and Conditions:
Tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN): Used in the radical cascade process.
Copper catalysis: Employed in the Diels-Alder reaction.
Major Products Formed: The major product formed from these reactions is this compound itself, along with various oxidized and reduced derivatives depending on the specific reaction conditions.
科学研究应用
Gelsemiol has several scientific research applications, including:
相似化合物的比较
- Borreriagenin (CAS#249916-07-2)
- Asperuloside (CAS#14259-45-1)
- Paederoside (CAS#20547-45-9)
- 10-O-Coumaroyl-10-O-deacetylasperuloside (CAS#903519-82-4)
Comparison: Gelsemiol is unique among these compounds due to its specific neurotrophic activity and its role in enhancing NGF-induced axonal elongation. While other iridoids like Asperuloside and Paederoside also exhibit biological activities, this compound’s specific potentiation of NGF sets it apart .
属性
IUPAC Name |
(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-BGKGJTHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Gelsemiol?
A1: this compound is a neuritogenic compound, meaning it promotes the growth of neurites, which are projections from the neuron cell body that include axons and dendrites. [, ] While this compound itself may not directly induce neurite outgrowth, it significantly enhances the effects of Nerve Growth Factor (NGF), a protein crucial for neuron survival and differentiation. [, ] This potentiating effect of this compound on NGF-induced neurite outgrowth has been observed in PC12D cells, a cell line commonly used in neuroscience research. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While this compound's exact mechanism of action remains partially understood, research suggests that specific structural features are essential for its neuritogenic activity. Studies exploring structurally simplified analogs of Farinosone C, another neuritogenic natural product, revealed crucial structural motifs for inducing neurite outgrowth. [] These findings, along with the identification of other active iridoid compounds like 9-hydroxysemperoside aglucone (9-OHSA), suggest that modifications to the iridoid core structure can significantly impact neuritogenic activity. [, ] Further research is needed to fully elucidate the SAR of this compound and guide the development of more potent and selective analogs.
Q3: What are the potential applications of this compound in biomedical research?
A3: this compound's ability to enhance NGF-induced neurite outgrowth makes it a promising candidate for research related to neurodegenerative diseases and spinal cord injuries. [] The compound's potential to promote neuronal survival and differentiation could contribute to the development of therapies aimed at:
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C15H22O5, and its molecular weight is 282.33 g/mol. []
Q5: Where has this compound been found in nature?
A5: this compound has been isolated from various plant sources, including:
- Verbena littoralis: A plant native to South America traditionally used in Paraguayan folk medicine. [, , ]
- Gelsemium elegans: A highly poisonous plant native to Southeast Asia, known for its medicinal properties in traditional Chinese medicine. []
Q6: What analytical methods have been used to characterize and study this compound?
A6: Researchers have employed various spectroscopic techniques to elucidate the structure of this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the compound's structure and stereochemistry. [, ]* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. []* Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. * Chromatographic techniques like silica gel chromatography are commonly employed for the isolation and purification of this compound from plant extracts. []
Q7: What are the potential risks associated with this compound?
A7: While this compound shows promise in biomedical research, it's crucial to acknowledge that it originates from plants with a history of toxicity, particularly Gelsemium elegans. [] Therefore, thorough toxicological studies are essential to determine:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


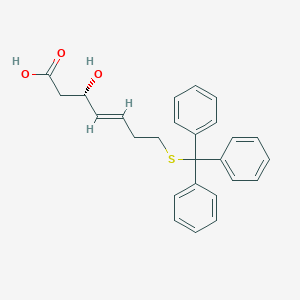
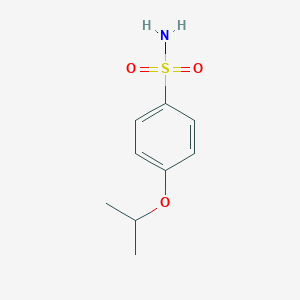
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

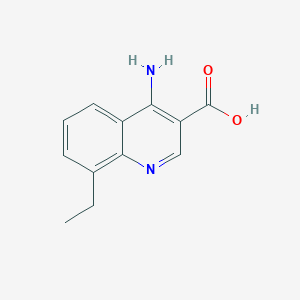
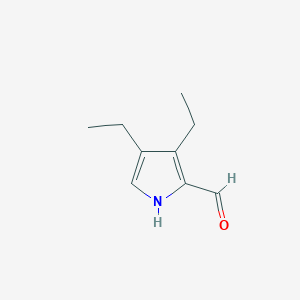
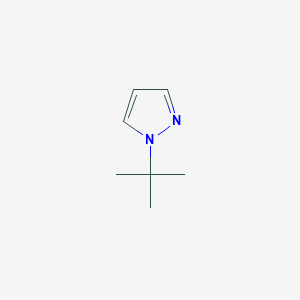
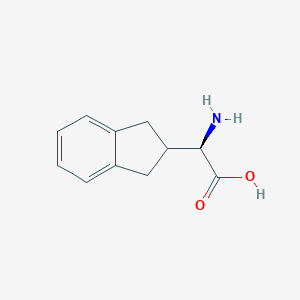
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
